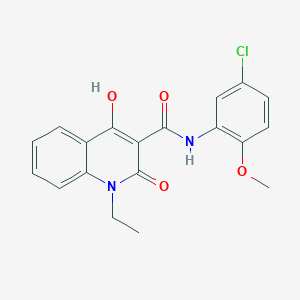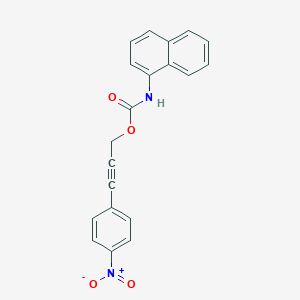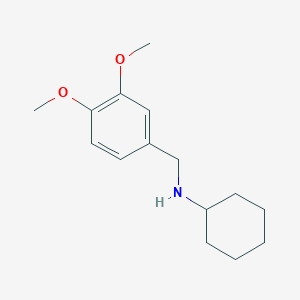![molecular formula C18H28N2O3 B3863226 N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B3863226.png)
N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide
Overview
Description
N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EHP-101 and is a novel cannabinoid derivative that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of EHP-101 involves the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed on immune cells and are involved in the regulation of immune function and inflammation. Activation of CB2 receptors by EHP-101 leads to a reduction in inflammation and an increase in immune function, making it a potential treatment for various diseases.
Biochemical and Physiological Effects:
EHP-101 has been shown to have various biochemical and physiological effects in scientific research. In vitro studies have shown that EHP-101 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that EHP-101 can reduce inflammation in the brain and modulate the immune system. EHP-101 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of EHP-101 for lab experiments is its specificity for CB2 receptors. This specificity allows for targeted modulation of the immune system and inflammation without affecting other physiological processes. However, one of the limitations of EHP-101 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on EHP-101. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of EHP-101. Another direction is the investigation of the potential therapeutic applications of EHP-101 in various diseases, including neurodegenerative diseases, cancer, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of EHP-101 and its effects on various physiological processes.
Scientific Research Applications
EHP-101 has shown potential applications in various fields of scientific research, including neuroscience, cancer research, and immunology. In neuroscience, EHP-101 has been shown to have neuroprotective effects and can reduce inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, EHP-101 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for various types of cancer. In immunology, EHP-101 has been shown to modulate the immune system and reduce inflammation, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-(3-ethoxy-2-hydroxypropyl)-1-(4-methylanilino)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-23-13-16(21)12-19-17(22)18(10-4-5-11-18)20-15-8-6-14(2)7-9-15/h6-9,16,20-21H,3-5,10-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJFBBCRWCLCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CNC(=O)C1(CCCC1)NC2=CC=C(C=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863151.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863159.png)
![2-{[5-(2,3-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B3863166.png)


![N-(2-methoxyethyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B3863181.png)
![9-methyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3863194.png)

![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3863211.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863212.png)
![2-(dimethylamino)ethyl 3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3863220.png)

![N-[(4-bromophenyl)(phenyl)methyl]urea](/img/structure/B3863249.png)
![N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)